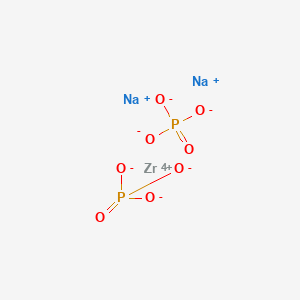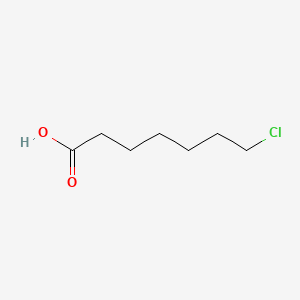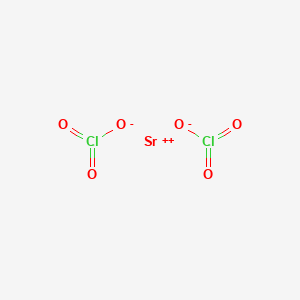
5-Chloro-7-nitroquinolin-8-ol
Vue d'ensemble
Description
5-Chloro-7-nitroquinolin-8-ol is a synthetic quinoline derivative with the molecular formula C9H5ClN2O3 . It has a molecular weight of 224.60 g/mol . This compound has shown promising properties for various scientific applications.
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The starting compound, 5-chloro-quinolin-8-ol, was prepared from 2-amino-4-chlorophenol according to a known procedure .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core with nitro and hydroxy substituents at positions 7 and 8, respectively, and a chlorine atom at position 5 . The InChIKey for this compound is YMZCBKSIFLQQEM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 78.9 Ų .Applications De Recherche Scientifique
Recherche anticancéreuse
5-Chloro-7-nitroquinolin-8-ol: est exploré pour son potentiel en thérapie anticancéreuse en raison de la présence du noyau quinoléine dans divers agents thérapeutiques . Son motif structural est commun à de nombreux médicaments approuvés par la FDA, et ses dérivés sont étudiés pour leur capacité à interagir avec les voies de signalisation des cellules cancéreuses.
Activité antimicrobienne
Ce composé est également important dans le développement de nouveaux agents antimicrobiens. Les dérivés de la quinoléine ont montré un large spectre de bio-réponses, y compris des activités antibactériennes, qui sont cruciales dans la lutte contre les souches résistantes de bactéries .
Applications anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés de la quinoléine font de This compound un candidat pour le développement de nouveaux médicaments anti-inflammatoires. Son efficacité dans la réduction de l'inflammation peut être exploitée pour traiter diverses maladies inflammatoires chroniques .
Science des matériaux
En science des matériaux, This compound peut être utilisé dans la synthèse d'architectures polymères complexes. Ses dérivés peuvent agir comme catalyseurs ou composants structuraux dans des procédés de polymérisation radicalaire contrôlée, contribuant ainsi à l'avancement de matériaux aux propriétés spécifiques .
Études biologiques
Le rôle du composé dans les études biologiques ne se limite pas à la chimie médicinale. Il peut être utilisé dans l'étude des systèmes biologiques, tels que les réactions enzymatiques et les interactions protéiques, en raison de sa réactivité et de sa capacité à former des complexes stables avec les molécules biologiques .
Chimie verte
This compound: fait partie de la recherche en cours en chimie verte, où il est utilisé dans des réactions sans solvant et des procédés de synthèse écologiques. L'objectif est de développer des méthodes durables et moins toxiques pour la production de dérivés de la quinoléine .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 5-Chloro-7-nitroquinolin-8-ol is the nuclear factor kappa B (NFkB) protein . This protein plays a crucial role in cellular responses as it is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .
Mode of Action
This compound acts as a ligand that binds to the NFkB protein . This binding inhibits the transcription of genes . The compound may also have antitumor activity by inhibiting the type 2 methionine aminopeptidase (MetAP2) protein, which is involved in angiogenesis . Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth .
Biochemical Pathways
The binding of this compound to NFkB protein leads to the inhibition of gene transcription This affects the biochemical pathways involved in the expression of these genes
Result of Action
The result of this compound’s action is the induction of cell death by apoptosis . Apoptosis is a programmed cell death process that occurs in response to certain stimuli . The compound has been shown to induce apoptosis in cancer cells with high efficiency and low toxicity in healthy cells .
Propriétés
IUPAC Name |
5-chloro-7-nitroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-4-7(12(14)15)9(13)8-5(6)2-1-3-11-8/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZCBKSIFLQQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293784 | |
| Record name | 5-chloro-7-nitroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18472-03-2 | |
| Record name | 5-Chloro-7-nitro-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18472-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 92208 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18472-03-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-7-nitroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-7-NITRO-8-QUINOLINOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1594938.png)

